molecular formula C12H11F3N4O2 B1344442 3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1119449-53-4

3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B1344442
CAS No.: 1119449-53-4
M. Wt: 300.24 g/mol
InChI Key: YTVLIVRDXROOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 3 and a 3-(trifluoromethyl)benzyl carboxamide group at position 5.

Properties

IUPAC Name

3-(aminomethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2/c13-12(14,15)8-3-1-2-7(4-8)6-17-10(20)11-18-9(5-16)19-21-11/h1-4H,5-6,16H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVLIVRDXROOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via the cyclization of a suitable hydrazide with a carboxylic acid derivative. For instance, the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions can yield the oxadiazole ring.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

  • Aminomethylation: : The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Coupling Reactions: : The final step involves coupling the oxadiazole intermediate with the trifluoromethyl-substituted benzylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the oxadiazole ring can yield amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often requiring elevated temperatures or strong bases.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amines or other reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and stability, particularly due to the presence of the trifluoromethyl group, which can influence electronic properties and steric effects.

Biology and Medicine

In biological and medicinal research, 3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is investigated for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold in drug design.

Industry

In industrial applications, this compound could be used in the development of new materials with specific electronic or mechanical properties, leveraging the stability and reactivity of the oxadiazole and trifluoromethyl groups.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific target. Generally, the trifluoromethyl group can enhance binding affinity to biological targets by increasing lipophilicity and metabolic stability. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of 1,2,4-oxadiazole-5-carboxamides. Key structural analogs include:

Compound Name Substituent at N-Benzyl Position Key Structural Features Source
3-(Aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide Pyridin-3-ylmethyl Aromatic pyridine ring instead of CF₃-benzyl CymitQuimica (discontinued product)
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide Cyclopropylmethyl, bis(trifluoromethyl)benzamide Bis-CF₃ groups and pyrazine-oxadiazole hybrid European Patent (2023)
3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide Ethyl-methylamine, bis(trifluoromethyl)benzoyl Dual CF₃ groups and branched alkyl chain European Patent (2023)

Key Observations :

  • Substituent Effects: The 3-(trifluoromethyl)benzyl group in the target compound provides steric bulk and electron-withdrawing properties, contrasting with pyridin-3-ylmethyl (electron-deficient aromatic) or cyclopropylmethyl (non-aromatic, rigid) groups .

Comparison with Analogs :

  • Yield Challenges: The target compound’s low final-step yield (31%) contrasts with higher yields (56–95%) for intermediates, suggesting challenges in introducing the aminomethyl group compared to simpler substituents (e.g., ethyl or methyl groups in ).
  • Purification : Nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) are standard for confirming purity, consistent across analogs .

Biological Activity

3-(Aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effective concentrations, and relevant case studies.

  • Molecular Formula : C12H12F3N4O
  • Molecular Weight : 336.70 g/mol
  • PubChem ID : 329820630

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. The compound exhibits significant antiproliferative effects against multiple cancer cell lines, including breast (T-47D), leukemia (SR), melanoma (SK-MEL-5), and prostate cancer (PC-3) cells .
  • Inhibition of Enzymatic Activity : The compound shows inhibition against various enzymes related to cancer progression and inflammation. For example, it has been reported to inhibit human alkaline phosphatase with an IC50 value of 0.420 μM .

Biological Activity Data

The following table summarizes the biological activity data for this compound against different cancer cell lines:

Cell Line IC50 (μM) % Inhibition
T-47D (Breast Cancer)1.9590.47%
SR (Leukemia)2.3681.58%
SK-MEL-5 (Melanoma)3.4584.32%
PC-3 (Prostate Cancer)0.67Not specified

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative activity of various oxadiazole derivatives, including our compound of interest. It was found that the compound exhibited high potency against breast and melanoma cell lines, indicating its potential as a lead compound for further development in cancer therapy .
  • Enzyme Inhibition Study : Another study focused on the inhibition of alkaline phosphatase by this compound, revealing a strong binding affinity and significant inhibitory activity compared to standard drugs . This suggests a potential role in managing conditions associated with elevated alkaline phosphatase levels.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., trifluoromethyl singlet at ~δ -60 ppm in ¹⁹F NMR) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion for C₁₃H₁₂F₃N₅O₂: calculated 336.0967) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns .

How does the trifluoromethyl group influence bioactivity and physicochemical properties?

Q. Advanced

  • Physicochemical Impact : Enhances lipophilicity (logP ~2.5), improving membrane permeability. The electron-withdrawing effect stabilizes the oxadiazole ring .
  • Bioactivity : In Factor Xa inhibitors (e.g., DPC423), the trifluoromethyl group increases binding affinity (Ki = 13 pM) by forming hydrophobic interactions with catalytic pockets .

What methodological approaches assess metabolic stability in vivo?

Q. Advanced

  • LC/MS Metabolite Identification : Detects unusual metabolites (e.g., hydroxylated derivatives) in liver microsomes .
  • NMR Structural Elucidation : Confirms metabolite structures (e.g., glutathione adducts in DPC423) .
  • Pharmacokinetic Studies : Oral bioavailability is tested in rodents via AUC measurements after administering HCl salts .

How can synthetic yield be optimized in multi-step reactions?

Q. Advanced

  • Stepwise Purification : Intermediate isolation via flash chromatography (23% EtOAc in hexane) minimizes side products .
  • Reagent Selection : Using anhydrous EtOH and N-methylethanamine reduces hydrolysis side reactions .
  • Temperature Control : Stirring at 0°C during amide coupling prevents thermal degradation .

What key chemical reactions does this compound undergo?

Q. Basic

  • Oxidation : Methoxy groups oxidize to aldehydes with KMnO₄ .
  • Reduction : Carboxamide → amine with LiAlH₄ .
  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups on the benzyl ring .

What strategies improve oral bioavailability in preclinical studies?

Q. Advanced

  • P1 Group Modification : Replacing benzamidine with benzylamine reduces basicity, enhancing intestinal absorption (e.g., DPC423 bioavailability: ~50% in dogs) .
  • Salt Formation : HCl salts improve solubility (e.g., Berotralstat dihydrochloride) .

How do oxadiazole ring modifications affect enzyme inhibition?

Q. Advanced

  • SAR Studies : Methyl substitution at position 5 increases steric hindrance, reducing Factor Xa binding (Ki increases from 13 pM to 1.2 nM) .
  • Computational Docking : Molecular dynamics simulations predict hydrogen bonding between the oxadiazole carbonyl and Arg143 in Factor Xa .

What biological targets or therapeutic applications are suggested?

Q. Basic

  • Anticoagulants : Factor Xa inhibition (e.g., DPC423) .
  • Antimicrobials : Structural analogs show activity against Mycobacterium tuberculosis .
  • Pesticides : Trifluoromethyl derivatives act as insect growth regulators (e.g., fluazuron analogs) .

What computational methods predict target binding modes?

Q. Advanced

  • Docking Simulations : AutoDock Vina models interactions with Factor Xa’s S1/S4 pockets .
  • QM/MM Calculations : Assess charge distribution on the oxadiazole ring for electrostatic complementarity .

Notes

  • References : Ensure all data are cross-validated using primary literature (e.g., J. Med. Chem.) and patents (EPO filings).
  • Methodological Rigor : Answers emphasize experimental protocols over theoretical definitions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.